6-Pyrrolidin-1-ylpyridine-2-carbonitrile
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Overview
Description
6-Pyrrolidin-1-ylpyridine-2-carbonitrile is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.22 g/mol . It is characterized by a pyridine ring substituted with a pyrrolidine group and a nitrile group at the 2-position. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The nitrile group can be introduced through the reaction of the resulting intermediate with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-Pyrrolidin-1-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Pyrrolidin-1-ylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine group enhances its binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinylpyridine: Similar structure but lacks the nitrile group.
3-Pyrrolidinylpyridine: Pyrrolidine group attached at the 3-position instead of the 2-position.
4-Pyrrolidinylpyridine: Pyrrolidine group attached at the 4-position instead of the 2-position.
Uniqueness
6-Pyrrolidin-1-ylpyridine-2-carbonitrile is unique due to the presence of both the pyrrolidine and nitrile groups, which confer distinct chemical and biological properties. The nitrile group enhances its reactivity and potential for forming hydrogen bonds, while the pyrrolidine group increases its binding affinity to molecular targets .
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVMTKFDWSRABZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438150 |
Source
|
Record name | 6-pyrrolidin-1-ylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160017-13-0 |
Source
|
Record name | 6-pyrrolidin-1-ylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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